5-(Difluoromethyl)-1H-indazole is a compound that belongs to the indazole family, characterized by a five-membered ring structure containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the difluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.
The synthesis and study of 5-(Difluoromethyl)-1H-indazole can be traced through various academic and patent literature, where methodologies for its preparation and potential applications are discussed. Research articles highlight its synthesis routes and biological evaluations, showcasing its relevance in pharmaceutical research.
5-(Difluoromethyl)-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of difluoromethyl groups is known to modify the compound's reactivity and biological profile.
The synthesis of 5-(Difluoromethyl)-1H-indazole typically involves several steps, often starting from readily available indazole precursors. One common method includes the use of hydrazine derivatives to form the indazole core, followed by the introduction of the difluoromethyl group through halogenation or nucleophilic substitution reactions.
The molecular structure of 5-(Difluoromethyl)-1H-indazole consists of a fused bicyclic system with a difluoromethyl group attached at the 5-position. The general formula can be represented as:
5-(Difluoromethyl)-1H-indazole participates in various chemical reactions typical for indazoles:
The reaction conditions (temperature, solvent) are crucial for optimizing yields and selectivity in transformations involving this compound.
The mechanism of action for 5-(Difluoromethyl)-1H-indazole is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease processes.
Studies have shown that derivatives of indazole exhibit significant activity against various cancer cell lines, suggesting potential application in oncology.
5-(Difluoromethyl)-1H-indazole has several potential applications in scientific research:
5-(Difluoromethyl)-1H-indazole represents a strategically fluorinated derivative of the indazole heterocycle, where a difluoromethyl (–CF₂H) group is positioned at the 5-carbon of the bicyclic aromatic system. This molecular architecture combines the intrinsic biological relevance of the indazole scaffold with the unique physicochemical properties imparted by fluorine substitution. The compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for targeting enzyme active sites and enhancing pharmacokinetic profiles. Its synthesis and applications exemplify modern approaches to rational heterocyclic design, leveraging fluorine effects to optimize bioactive molecules [7].
The parent heterocycle, 1H-indazole (benzopyrazole), consists of a fused benzene and pyrazole ring system. According to IUPAC conventions, 5-(difluoromethyl)-1H-indazole (C₈H₆F₂N₂) specifies substitution at carbon-5 with a difluoromethyl group while retaining the 1H-tautomeric form. Systematic numbering positions N-1 and N-2 within the pyrazole ring, with C-3 being the bridgehead carbon adjacent to both nitrogens. The molecular structure features a planar bicyclic system with bond lengths and angles characteristic of aromatic systems: C–C bonds averaging 1.39 Å and C–N bonds averaging 1.32 Å [9].
Tautomerism fundamentally defines indazole chemistry, with 1H- and 2H-tautomers existing in equilibrium. Theoretical calculations reveal the 1H-form (predominant in 5-(difluoromethyl)-1H-indazole) is energetically favored by ~10 kcal/mol due to superior aromatic stabilization across the fused ring system. X-ray crystallography of analogs confirms the difluoromethyl group at C-5 projects perpendicularly to the indazole plane, minimizing steric interactions. This substituent significantly perturbs electronic distribution: the strongly electron-withdrawing –CF₂H group reduces π-electron density at C-5 (σp = +0.36) while increasing nucleophilic character at C-4/C-6 positions. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals, including a characteristic triplet for –CF₂H protons at ~δ 6.0 ppm (J₅-F ≈ 56 Hz) and a singlet for H-7 at ~δ 7.25 ppm in DMSO-d₆ [1] [9].
Property | Value/Descriptor |
---|---|
IUPAC Name | 5-(Difluoromethyl)-1H-indazole |
Molecular Formula | C₈H₆F₂N₂ |
Molecular Weight | 168.15 g/mol |
Canonical SMILES | FC(F)c1ccc2c(c1)[nH]nc2 |
InChI Key | UBXJFRQCNVAMEB-UHFFFAOYSA-N |
Tautomeric Preference | 1H-indazole (>95% at 25°C) |
Characteristic NMR (¹H) | -CF₂H: t, J=56 Hz, δ 5.8–6.2 ppm; H-7: s, δ 7.2–7.3 ppm |
The difluoromethyl group enhances lipophilicity relative to non-fluorinated analogs (measured logP increase of ~0.9), while its hydrogen-bonding capacity (due to polarized C–F bonds) supports specific interactions with biological targets. This bifunctional character—hydrophobicity paired with moderate H-bond donation—distinguishes –CF₂H from related fluorinated groups like trifluoromethyl (–CF₃) [1] [3].
The difluoromethyl group (–CF₂H) confers distinct physicochemical advantages over other fluorinated moieties in drug design. Unlike the purely lipophilic –CF₃ group, –CF₂H possesses a moderately acidic proton (pKa ≈ 26–28) capable of serving as a hydrogen-bond donor. This property enables specific interactions with enzyme binding sites, such as backbone carbonyls or hydroxyl groups, enhancing target affinity. For 5-(difluoromethyl)-1H-indazole, molecular modeling indicates the –CF₂H group can participate in favorable van der Waals contacts while donating weak hydrogen bonds to proximal acceptor atoms in protein pockets [3].
Metabolic stability is markedly improved via fluorine substitution. The strong C–F bonds (bond energy ~485 kJ/mol) resist oxidative cleavage by cytochrome P450 enzymes, reducing susceptibility to aromatic hydroxylation at C-5. Compared to methyl- or hydroxymethyl-substituted indazoles, 5-(difluoromethyl)-1H-indazole demonstrates significantly extended in vitro half-lives in liver microsome assays (>120 min vs. <30 min for methyl analog). Additionally, the electron-withdrawing effect of –CF₂H (Hammett σm = +0.37) modulates the pKa of the N1–H proton (calculated pKa ≈ 13.5 vs. 14.2 for unsubstituted indazole), potentially enhancing solubility under physiological conditions through salt formation [1] [3] [7].
In biological activity optimization, the –CF₂H group at indazole-C-5 has proven valuable. For instance:
Substituent | σm (Hammett) | Lipophilicity (π) | H-Bond Capacity | Key Biological Advantages |
---|---|---|---|---|
–CH₃ | -0.07 | +0.56 | None | Moderate metabolic oxidation |
–CF₃ | +0.43 | +0.88 | Acceptor only | High metabolic stability, lipophilicity |
–CF₂H | +0.37 | +0.78 | Donor and acceptor | Metabolic stability + targeted H-bonding |
–CN | +0.56 | -0.57 | Acceptor only | Enhanced potency, metabolic liability |
The steric profile of –CF₂H (Charton steric parameter ν = 1.24) strikes a balance between –CH₃ (ν = 0.52) and –CF₃ (ν = 1.54), enabling optimal occupancy in medium-sized hydrophobic binding pockets without inducing conformational strain in target proteins. Electrostatic potential mapping shows significant positive charge on the –CF₂H hydrogen (δ+ = +0.18 e), facilitating dipole-dipole interactions with carbonyl groups or aromatic π-systems [1] [3].
Early synthetic approaches to fluorinated indazoles (pre-2000) relied on diazotization-reduction sequences of fluorinated anilines. For example, 5-amino-4-fluoroindazole precursors underwent diazotization with NaNO₂/HCl, followed by fluorination via the Balz-Schiemann reaction (thermal decomposition of tetrafluoroborate salts). However, these methods suffered from low regioselectivity and poor functional group tolerance, particularly for acid-sensitive difluoromethyl groups [3] [7].
The advent of transition-metal catalysis revolutionized fluorinated indazole synthesis. Palladium-mediated cyclizations emerged as a key strategy circa 2010:
Modern methods (post-2015) emphasize atom economy and regioselectivity:
Era | Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
1980s–1990s | Balz-Schiemann reaction | NaNO₂/HCl → NaBF₄, Δ | 15–30% | Low regioselectivity, acid sensitivity |
2000–2010 | Cu-catalyzed cyclization | CuI, K₂CO₃, DMF, 110°C | 40–65% | Limited substrate scope |
2010–2015 | Pd-mediated C–H amination | Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 100°C | 50–70% | Requires directing groups |
2015–Present | Rh(III)-catalyzed annulation | [Cp*RhCl₂]₂, AgSbF₆, oxidant, 80°C | 60–85% | High catalyst loading |
2018–Present | Reductive cyclination | SnCl₂·H₂O, EtOH, reflux | 70–90% | Toxic tin byproducts |
Recent innovations focus on sustainable fluorination. Visible-light photoredox catalysis using Ru(bpy)₃Cl₂ and difluoromethylating reagents like HCF₂SO₂Na enables direct C–H difluoromethylation of indazoles under mild conditions (room temperature, aqueous media). Although currently applied to C-3 positions, extension to C-5 is experimentally feasible with appropriate directing groups. Continuous-flow reactors have also improved safety and efficiency in handling hazardous fluorinating agents, reducing reaction times from hours to minutes for key intermediates [3] [7].
Compound Name | Structure | Therapeutic Area | Role of –CF₂H/Indazole |
---|---|---|---|
Granisetron (Sancuso®) | 1-Methyl-1H-indazole-3-carboxamide | Antiemetic | 5-HT₃ receptor antagonism |
Pazopanib (Votrient®) | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide | Anticancer (tyrosine kinase inhibitor) | Core scaffold for target binding |
Niraparib (Zejula®) | 3-[4-(Piperazin-1-yl)phenyl]-1H-indazole | PARP inhibitor | DNA repair inhibition |
Axitinib (Inlyta®) | N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide | Anticancer (VEGFR inhibitor) | Kinase hinge region interaction |
5-(Difluoromethyl)-3-amino-1H-indazole | Not commercially named | Antimicrobial development | Enhanced membrane penetration |
The synthetic evolution of 5-(difluoromethyl)-1H-indazole exemplifies broader trends in fluorinated heterocycle chemistry: from early, inefficient methods to sophisticated catalytic systems enabling precise, efficient fluorine incorporation. Future directions will likely exploit electrochemical fluorination and biocatalytic methods to enhance sustainability and regioselectivity further [3] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7